molecular formula C10H10BrClOS B14038325 1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one

1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one

Cat. No.: B14038325
M. Wt: 293.61 g/mol
InChI Key: HEWAEBFRQOVDRW-UHFFFAOYSA-N
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Description

1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one is an organic compound that features a bromomethyl group, a mercapto group, and a chloropropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one typically involves multiple stepsFor example, the bromination of 4-methyl-3-nitrotoluene can yield 4-bromo-3-nitro-1-bromomethylbenzene, which can then undergo further reactions to introduce the mercapto and chloropropanone groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent functional group transformations under controlled conditions. These processes often require the use of specialized equipment to handle the reactive intermediates and ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted derivatives, while oxidation of the mercapto group can produce disulfides .

Scientific Research Applications

1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules. The mercapto group can form disulfide bonds with cysteine residues in proteins, affecting their function. The chloropropanone moiety can participate in addition reactions with nucleophiles, leading to the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Biological Activity

1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one is an organic compound notable for its unique structural features, including a bromomethyl group, a mercapto group, and a chloropropanone moiety. These functional groups contribute to its reactivity and potential applications in medicinal chemistry and materials science. The compound's molecular formula is C10H10BrClOS, with a molecular weight of 293.61 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The biological activity of this compound primarily stems from its ability to interact with various biological targets:

  • Covalent Bond Formation : The bromomethyl group can react with nucleophilic sites on proteins, potentially altering their function. This reactivity suggests implications for enzyme inhibition and modification, which can be crucial in drug design.
  • Redox Activity : The mercapto group may participate in redox reactions, influencing cellular redox states and signaling pathways. This property is particularly relevant in studies related to oxidative stress and cancer biology.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit antiproliferative effects against various cancer cell lines. For instance, compounds containing mercapto groups have shown promise in inhibiting cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .
  • Enzyme Inhibition : The ability to form covalent bonds with enzymes can lead to the inhibition of specific biochemical pathways, making this compound a candidate for further exploration in enzyme-targeted therapies.

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally related compounds, providing insights into the potential effects of this compound:

  • Antitumor Studies : A series of compounds similar in structure were evaluated for their anticancer properties against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549) cell lines. These studies utilized MTT assays to assess cell viability and found that certain derivatives exhibited significant antiproliferative activity .
  • Molecular Docking Studies : Research involving molecular docking simulations has been performed to predict the binding affinity of similar compounds to target proteins involved in cancer progression. These studies help elucidate the potential mechanisms through which this compound may exert its biological effects .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaUnique Features
1-(4-Bromomethylphenyl)-3-chloropropan-2-oneC10H10BrClOLacks mercapto group
1-(4-Methyl-3-mercaptophenyl)-3-chloropropan-2-oneC10H11ClOSContains methyl instead of bromomethyl
1-(4-(Bromomethyl)-3-nitrophenyl)-3-chloropropan-2-oneC10H10BrClNContains nitro instead of mercapto group

The dual functionality of both bromomethyl and mercapto groups in this compound provides distinct reactivity patterns that allow for diverse chemical modifications and interactions not present in similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-(Bromomethyl)-3-mercaptophenyl)-3-chloropropan-2-one, and how can reaction conditions be optimized?

Methodological Answer:

  • Core Strategy : Bromination of a precursor chalcone derivative followed by thiol-group introduction. For example, bromination of 1-(4-methylphenyl)-3-phenylprop-2-en-1-one using bromine in chloroform, followed by dehydrohalogenation with triethylamine (analogous to ).
  • Optimization :
    • Temperature Control : Maintain 0–5°C during bromine addition to minimize side reactions.
    • Solvent Choice : Chloroform or dichloromethane for bromine solubility and inertness.
    • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from acetone/ethanol mixtures ( ).
  • Yield Data : Typical yields range from 60–75% after optimization .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Techniques :
    • NMR : 1^1H NMR (CDCl₃) for bromomethyl (–CH₂Br, δ ~4.5 ppm) and mercapto (–SH, δ ~1.5 ppm with exchange broadening). 13^{13}C NMR confirms the carbonyl (C=O, δ ~200 ppm) and aromatic carbons.
    • Mass Spectrometry : High-resolution ESI-MS for molecular ion [M+H]⁺ matching C₁₀H₁₀BrClOS (calc. 307.92).
  • Chromatography : HPLC (C18 column, acetonitrile/water) with >95% purity threshold.
  • Elemental Analysis : Match calculated C, H, Br, Cl, S percentages within ±0.3% .

Q. What stability considerations are critical for handling this compound in experimental settings?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent bromine loss or thiol oxidation.
  • Thiol Group Protection : Add 1% (v/v) triethylamine to solutions to stabilize –SH against disulfide formation.
  • Decomposition Signs : Yellowing (indicative of bromine release) or precipitate formation (disulfides). Monitor via TLC .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its reactivity and intermolecular interactions?

Methodological Answer:

  • Crystallographic Analysis : Use single-crystal X-ray diffraction (Cu-Kα radiation, 100 K). SHELXL-2018/3 ( ) refines parameters like bond lengths (C–Br: ~1.93 Å, C–S: ~1.82 Å) and torsion angles.

  • Key Observations :

    • Packing Effects : π-π stacking between aromatic rings (3.5–4.0 Å spacing) and S···Br halogen bonds (3.3 Å) influence solubility and stability.
    • Disorder : Bromomethyl groups may exhibit positional disorder; apply PART and SUMP constraints during refinement .
  • Data Table :

    ParameterValue
    Space GroupP2₁/c
    C–Br Bond Length1.93 Å
    C=O Bond Length1.21 Å
    R-factor<0.05

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

  • Competing Pathways :
    • Bromomethyl Site : SN2 displacement (e.g., by amines or thiols) due to primary alkyl bromide.
    • Chloropropanone Site : Electrophilic carbonyl attracts nucleophiles (e.g., Grignard reagents).
  • Kinetic Studies : Monitor via 19^{19}F NMR (if fluorinated nucleophiles) or LC-MS.
    • Rate Data : Bromomethyl reacts 10× faster than chloropropanone in DMF at 25°C .

Q. How can computational modeling (e.g., DFT) predict electronic properties and guide synthetic modifications?

Methodological Answer:

  • DFT Workflow :
    • Geometry Optimization : B3LYP/6-31G(d) for ground-state structure.
    • Frontier Orbitals : HOMO localized on mercaptophenyl (–SH), LUMO on chloropropanone (C=O), indicating charge-transfer potential.
    • Reactivity Descriptors : Fukui indices identify bromomethyl as most electrophilic (f⁺ = 0.12).
  • Validation : Compare computed IR spectra (C=O stretch: 1715 cm⁻¹) with experimental FT-IR .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

Methodological Answer:

  • Case Example : Discrepancy in C–S bond length (NMR: 1.82 Å vs. XRD: 1.78 Å).
    • Root Cause : Crystal packing forces compress bonds.
    • Resolution : Use solid-state NMR or temperature-dependent XRD to assess environmental effects .

Q. How is this compound applied in synthesizing bioactive molecules or metal complexes?

Methodological Answer:

  • Pharmaceutical Intermediates : React with thioureas to form thiazolidinones (antimicrobial agents).
  • Metal Coordination : Mercapto group binds Au(I) or Pt(II) (e.g., anticancer complexes).
    • Example : Reaction with K₂PtCl₄ yields a square-planar complex (λmax = 420 nm) .

Properties

Molecular Formula

C10H10BrClOS

Molecular Weight

293.61 g/mol

IUPAC Name

1-[4-(bromomethyl)-3-sulfanylphenyl]-3-chloropropan-2-one

InChI

InChI=1S/C10H10BrClOS/c11-5-8-2-1-7(4-10(8)14)3-9(13)6-12/h1-2,4,14H,3,5-6H2

InChI Key

HEWAEBFRQOVDRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CC(=O)CCl)S)CBr

Origin of Product

United States

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